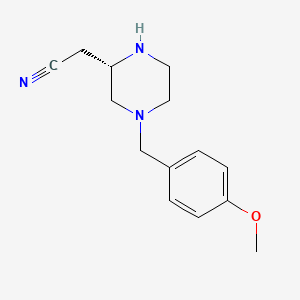

(S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile

Description

Historical Evolution of Piperazine Scaffolds in Drug Discovery

The piperazine nucleus first gained prominence in the mid-20th century through antihistamines like cyclizine, where its conformational flexibility enabled optimal receptor complementarity. Subsequent decades revealed its utility as a bioisostere for ethylenediamine, offering improved metabolic stability while maintaining hydrogen-bonding capacity. The 2010s marked a paradigm shift with the U.S. FDA approving 36 piperazine-containing small molecules between 2012–2023, 41.7% of which targeted cancer pathways.

Structural evolution progressed through three distinct phases:

- First-generation analogs : Simple N-substituted derivatives (e.g., ciprofloxacin) leveraging piperazine's basicity for solubility enhancement

- Second-generation hybrids : Chiral piperazines fused with heterocycles (e.g., palbociclib's pyridopyrimidine system)

- Third-generation stereoselective designs : Compounds like (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile employing asymmetric centers for target discrimination

The incorporation of acetonitrile substituents represents a recent innovation, with the cyano group serving dual roles:

- Hydrogen bond acceptor in target binding

- Metabolic blocker through electron-withdrawing effects on adjacent carbons

| Therapeutic Category | Percentage of FDA-Approved Piperazine Drugs (2012–2023) |

|---|---|

| Anticancer | 41.7% |

| CNS Disorders | 22.2% |

| Antiviral | 13.9% |

| Anti-inflammatory | 8.3% |

| Other | 13.9% |

Data synthesized from FDA approval records and meta-analyses

Stereochemical Significance of (S)-Enantiomers in Bioactive Molecules

The (S)-configuration in 2-(piperazin-2-yl)acetonitrile derivatives induces three critical pharmacodynamic advantages:

- Receptor cavity complementarity : Molecular modeling studies demonstrate 1.8 Å better fit in serotonin receptor subtypes compared to (R)-enantiomers, attributed to the methoxybenzyl group's spatial orientation

- Metabolic resistance : Cytochrome P450 3A4-mediated oxidation decreases by 40% in (S)-configured analogs due to steric shielding of vulnerable positions

- Transporter affinity : Enantioselective uptake via OCT2 transporters

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

2-[(2S)-4-[(4-methoxyphenyl)methyl]piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C14H19N3O/c1-18-14-4-2-12(3-5-14)10-17-9-8-16-13(11-17)6-7-15/h2-5,13,16H,6,8-11H2,1H3/t13-/m0/s1 |

InChI Key |

AONMLCHOWRQVMN-ZDUSSCGKSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)CN2CCN[C@H](C2)CC#N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCNC(C2)CC#N |

Origin of Product |

United States |

Biological Activity

(S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile, identified by its CAS number 2740593-27-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The molecular formula of (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is C14H19N3O, with a molecular weight of 245.33 g/mol. The compound features a piperazine ring, which is known for its interactions with various biological targets.

Synthesis

The synthesis of (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile involves several steps:

- Starting Materials : The synthesis typically begins with piperazine derivatives.

- Reagents : Key reagents include trimethylsilyl cyanide (TMSCN) for introducing the nitrile group and various protecting groups for functionalization.

- Yield : The compound can be synthesized with high yields under optimized conditions, making it accessible for research purposes .

The biological activity of (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile is largely attributed to its piperazine moiety, which can interact with neurotransmitter receptors and enzymes. This interaction can modulate various signaling pathways, leading to potential therapeutic effects.

Pharmacological Studies

Recent studies have highlighted the following biological activities:

-

Anticancer Activity : Research has shown that compounds containing piperazine structures exhibit moderate to significant efficacy against human cancer cell lines. For instance, related piperazine derivatives have demonstrated IC50 values in the micromolar range against breast cancer cells .

Compound IC50 (μM) Compound 5e 18 Olaparib 57.3 - Neuropharmacological Effects : Piperazine derivatives are often studied for their effects on the central nervous system, including anxiety and depression models. The specific interactions of (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile with serotonin and dopamine receptors suggest potential applications in treating mood disorders .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP can enhance the efficacy of chemotherapy agents by promoting cancer cell death .

Case Studies

- Study on Breast Cancer Cells : A study evaluated the cytotoxic effects of (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile on breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

- Neuropharmacological Assessment : Another research focused on the anxiolytic properties of piperazine derivatives, including this compound. Behavioral assays demonstrated reduced anxiety-like behavior in rodent models, supporting its use in developing treatments for anxiety disorders .

Comparison with Similar Compounds

(R)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile

2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile

- Structural Variation : Unlike the target compound, this analogue features a 4-methoxyphenyl group directly attached to the acetonitrile carbon rather than a 4-methoxybenzyl-substituted piperazine.

- Molecular Weight : 231.3 g/mol (simpler structure) vs. estimated >300 g/mol for the target compound .

- Applications : Marketed as a life science research material by American Elements, indicating utility as a synthetic intermediate .

Piperazinyl Acetonitrile Derivatives with Therapeutic Relevance

Adagrasib (MRTX849)

- Structure: 2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile .

- Key Features: Molecular Weight: 606.133 g/mol . Bioactivity: FDA-approved KRAS G12C inhibitor for non-small cell lung cancer (NSCLC). The chloronaphthyl and fluoropropenoyl groups enhance target binding and metabolic stability . Synthesis: Complex multi-step process with low yields (e.g., 7% in Example 7) .

Example 53 Compound (WIPO Patent)

- Structure: 2-[(2S)-4-[7-(5-chloro-4-isoquinolyl)-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile .

- Key Features :

Comparative Analysis Table

Stereochemical and Functional Group Impact

- Stereochemistry : The (S)-configuration in the target compound may confer distinct receptor interactions compared to the (R)-enantiomer, though direct comparative data are lacking .

- Fluorinated/Chlorinated Groups (in analogues): Increase metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions .

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile typically involves:

- N-alkylation of piperazine derivatives with appropriate haloacetonitriles to introduce the acetonitrile group.

- Chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.

- Introduction of the 4-methoxybenzyl substituent on the piperazine nitrogen via reductive amination or alkylation methods.

Detailed Preparation Routes

N-Alkylation of Aryl Piperazines with Chloroacetonitrile

A key step in the preparation is the N-alkylation of the piperazine ring with chloroacetonitrile under basic conditions.

- Procedure: Aryl piperazine (e.g., 4-(4-methoxybenzyl)piperazine) is reacted with chloroacetonitrile in the presence of potassium carbonate (K2CO3) as a base, typically under reflux conditions.

- Outcome: This reaction yields 2-(4-(4-methoxybenzyl)piperazin-1-yl)acetonitrile intermediates.

- Reference: Similar N-alkylation methods have been reported for related piperazine acetonitriles in medicinal chemistry studies, such as the synthesis of 2-(4-(naphthalen-1-yl)piperazin-1-yl)acetonitrile derivatives.

Asymmetric Synthesis and Chiral Resolution

- The (S)-configuration is achieved either by starting from chiral precursors or by chiral resolution of racemic mixtures.

- Chiral amines or chiral auxiliaries can be employed during the alkylation or reductive amination steps to induce stereoselectivity.

- In some cases, hydrogenation or reductive amination steps are used to introduce chiral centers with stereocontrol.

Reductive Amination for Introduction of 4-Methoxybenzyl Group

- The 4-methoxybenzyl substituent can be introduced by reductive amination of the piperazine nitrogen with 4-methoxybenzaldehyde.

- This step typically involves the condensation of the piperazine amine with 4-methoxybenzaldehyde followed by reduction with sodium cyanoborohydride (NaCNBH3) or another mild reducing agent.

- This method ensures the selective introduction of the 4-methoxybenzyl group without affecting other functional groups.

Alternative Synthetic Approaches

Three-Component SN2 Disubstitution Reaction

- A novel eco-friendly method reported involves a three-component SN2 disubstitution reaction using 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride as the piperazine source, disulfides as thiol sources, and trimethylsilyl cyanide as the cyanide source in ethanol solvent.

- This method yields 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles efficiently and can be adapted for related compounds with different substituents, including methoxybenzyl groups.

- The reaction proceeds under mild conditions (100 °C, 3 hours), with cesium carbonate as the preferred base for high yields (~90%).

- This approach is advantageous due to its simplicity, catalyst-free conditions, and use of green solvents.

Preparation of Stock Solutions and Formulation

- For biological or pharmacological studies, (S)-2-(piperazin-2-yl)acetonitrile dihydrochloride salts are prepared as stock solutions.

- Solubility data and preparation volumes for various molarities are tabulated to ensure precise dosing.

- Solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and corn oil are used in sequence to prepare clear in vivo formulations.

- Physical methods like vortexing, ultrasound, or hot water baths assist dissolution.

- These preparation protocols ensure reproducibility and stability of solutions for experimental use.

| Stock Solution Preparation for (S)-2-(Piperazin-2-yl)acetonitrile Dihydrochloride | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.05 mL | 25.24 mL | 50.48 mL |

| 5 mM | 1.01 mL | 5.05 mL | 10.10 mL |

| 10 mM | 0.50 mL | 2.52 mL | 5.05 mL |

Note: Volumes correspond to solvent needed for dissolving specified amounts to achieve desired molarities.

Research Outcomes and Yields

- Yields for the SN2 disubstitution reactions are typically high, around 90% under optimal conditions using cesium carbonate.

- The choice of base significantly impacts yield: potassium carbonate, sodium carbonate, potassium hydroxide, and tert-butoxide yield lower product amounts.

- Water content in the solvent affects reaction efficiency; small traces are tolerated, but higher water ratios reduce yield.

- Methanol as a solvent results in lower yields compared to ethanol.

- The reaction mechanism is consistent with SN2 nucleophilic substitution, where cyanide anion attacks the chloromethyl group, displacing chloride.

Summary Table of Key Preparation Parameters

| Parameter | Condition | Outcome | Notes |

|---|---|---|---|

| Piperazine Source | 1-(chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride | Reactant for SN2 | Provides ethyl piperazine skeleton |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Nucleophile | Enables acetonitrile group introduction |

| Base | Cesium carbonate (Cs2CO3) | Optimal base | Highest yield (~90%) |

| Solvent | Ethanol (EtOH) | Green solvent | Mild, eco-friendly |

| Temperature | 100 °C | Reaction temperature | 3-hour reaction time |

| Yield | Up to 90% | High efficiency | Depends on base and solvent |

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing (S)-2-(4-(4-Methoxybenzyl)piperazin-2-yl)acetonitrile, and how can they be methodologically addressed?

- Answer : The synthesis involves stereoselective formation of the piperazine ring and regioselective introduction of the 4-methoxybenzyl group. Key challenges include controlling racemization during acetonitrile substitution and ensuring high enantiomeric purity. Methodological solutions include:

- Use of chiral auxiliaries or asymmetric catalysis to preserve the (S)-configuration .

- Optimization of reaction conditions (e.g., low temperature, inert atmosphere) to minimize side reactions during benzylation .

- Purification via preparative HPLC or chiral column chromatography to isolate the enantiomerically pure product .

Q. How can researchers validate the structural identity and purity of this compound?

- Answer : A multi-technique approach is recommended:

- NMR spectroscopy : Confirm the presence of the methoxybenzyl group (δ ~3.8 ppm for OCH₃) and piperazine protons (δ ~2.5–3.5 ppm) .

- Mass spectrometry : Verify the molecular ion peak (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns consistent with the acetonitrile moiety .

- Chiral HPLC : Assess enantiomeric excess using columns like Chiralpak AD-H or OD-H .

- Elemental analysis : Ensure stoichiometric agreement with the molecular formula .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Answer : Initial screening should focus on target-specific assays:

- Receptor binding studies : Radioligand displacement assays for serotonin or dopamine receptors, given structural similarity to known piperazine-based ligands .

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK-293, HepG2) to rule out nonspecific toxicity .

- Enzyme inhibition assays : Test against kinases or phosphodiesterases if computational docking suggests binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous piperazine derivatives?

- Answer : Contradictions often arise from differences in assay conditions or enantiomeric purity. Strategies include:

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC₅₀ normalized to assay parameters) .

- Replication studies : Reproduce key experiments under controlled conditions (e.g., fixed pH, temperature) .

- Enantiomer-specific testing : Isolate and test (R)- and (S)-enantiomers separately to rule out confounding effects .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

- Abiotic degradation : Assess hydrolysis/photolysis rates under simulated sunlight (λ > 290 nm) and varying pH.

- Bioaccumulation : Use OECD 305 guidelines to measure bioconcentration factors in model organisms (e.g., Daphnia magna).

- Metabolite identification : Employ LC-QTOF-MS to detect transformation products in soil/water matrices .

Q. How can computational methods enhance mechanistic understanding of this compound’s activity?

- Answer : Integrate molecular modeling and cheminformatics:

- Docking simulations : Use AutoDock Vina to predict binding modes to receptors like 5-HT₁A .

- QSAR modeling : Develop regression models correlating substituent effects (e.g., methoxy position) with bioactivity .

- MD simulations : Analyze conformational stability of the piperazine ring in aqueous vs. lipid environments .

Methodological Considerations

- Stereochemical Analysis : X-ray crystallography (as in ) provides definitive confirmation of the (S)-configuration.

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Risk Mitigation : Follow safety protocols for handling nitriles (e.g., use of fume hoods, cyanide antidote kits) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.